2,5-Dibromo-4-methylbenzaldehyde
Overview
Description
2,5-Dibromo-4-methylbenzaldehyde, also known as DBM, is a highly versatile organic compound with a wide range of applications in various fields of research and industry. It has a molecular formula of C8H6Br2O and an average mass of 277.941 Da .
Synthesis Analysis
This compound is used as an intermediate to produce other chemicals. For instance, it can react with Ethane-1,2-diol to get 2-(2,5-Dibromo-phenyl)-[1,3]dioxolane . The reaction occurs with the reagent p-toluenesulfonic acid and the solvent toluene .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, one methyl group, and one aldehyde group .Chemical Reactions Analysis
This compound is involved in several chemical reactions. These include Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions, Knoevenagel condensation, Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters, Imination and oxidative heterocyclization / carbonylation .Physical and Chemical Properties Analysis
This compound appears as white to cream or pale yellow crystals, powder, or fused solid . It has a molecular weight of 277.941 Da .Scientific Research Applications
Catalytic Conversion Processes
2,5-Dibromo-4-methylbenzaldehyde plays a role in catalytic conversion processes. For instance, Moteki et al. (2016) discussed how methylbenzaldehydes, similar to this compound, are produced from ethanol through cascade reactions on hydroxyapatite catalysts. These reactions are significant for converting bioethanol into valuable chemicals (Takahiko Moteki, A. Rowley, & D. Flaherty, 2016).
Synthesis and Chemical Reactions
Shimura et al. (1993) described the synthesis of 2,5-Dibromobenzaldehyde through oxidation and its subsequent reactions, such as the Grignard reaction, which are fundamental for producing various chemical compounds (Y. Shimura, T. Kawai, & T. Minegishi, 1993).
Photocatalytic Applications
Research by Menzel et al. (2017) explored the wavelength-dependent photocatalytic conversions involving o-methylbenzaldehydes, closely related to this compound. This study has implications for designing efficient light-induced reactions, which can be crucial in various industrial and scientific applications (J. Menzel, Benjamin B. Noble, A. Lauer, M. Coote, J. Blinco, & C. Barner‐Kowollik, 2017).
Transformation by Anaerobic Bacteria
Neilson et al. (1988) investigated the transformation of halogenated aromatic aldehydes by anaerobic bacteria. This research is relevant for understanding how compounds like this compound interact with microbial systems, which can be applied in environmental bioremediation and microbial metabolism studies (A. Neilson, A. Allard, P. Hynning, & M. Remberger, 1988).
Chemical Ecology and Pheromone Synthesis
Noguchi et al. (1997) demonstrated the synthesis of a compound similar to this compound for use in chemical ecology, specifically in the study of astigmatid mites' pheromones. This research contributes to the understanding of chemical communication in biological systems and has potential applications in pest control (Satoshi Noguchi, N. Mori, Y. Kuwahara, & Masashi Sato, 1997).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,5-Dibromo-4-methylbenzaldehyde is likely to be organic compounds containing nucleophilic nitrogen or oxygen atoms . The aldehyde group in this compound can react with these nucleophiles, leading to the formation of various products .
Mode of Action
this compound interacts with its targets through a process known as nucleophilic addition. The oxygen atom in the aldehyde group of this compound has a partial positive charge, making it susceptible to attack by nucleophiles . This interaction results in the formation of various products, such as oximes and hydrazones .
Biochemical Pathways
The reaction of this compound with nucleophiles can affect various biochemical pathways. For instance, the formation of oximes and hydrazones can influence the concentration of ketones in the system . As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific nucleophiles it interacts with. For example, the formation of oximes and hydrazones can lead to changes in the concentrations of other compounds in the system .
Properties
IUPAC Name |
2,5-dibromo-4-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLRTUFATSTXBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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